

Spectroscopic Profile of N-Ethylethylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Ethylethylenediamine*

Cat. No.: B093853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **N-ethylethylenediamine** ($C_4H_{12}N_2$), a crucial building block in pharmaceutical and chemical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for **N-Ethylethylenediamine** is $C_4H_{12}N_2$ and it has a molecular weight of 88.15 g/mol .^[1] The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: $CDCl_3$ (Deuterated Chloroform) Reference: Tetramethylsilane (TMS) at 0 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
2.76	t	2H	5.9	-CH ₂ -NH ₂
2.68	t	2H	5.9	-NH-CH ₂ -
2.61	q	2H	7.2	-CH ₂ -CH ₃
1.45 (approx.)	s (broad)	3H	-	-NH ₂ and -NH-
1.09	t	3H	7.2	-CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ (Deuterated Chloroform) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm	Assignment
52.5	-NH-CH ₂ -
49.8	-CH ₂ -NH ₂
44.5	-CH ₂ -CH ₃
15.2	-CH ₃

IR (Infrared) Spectroscopy Data

Technique: Liquid Film (Neat)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3350 - 3250	Strong, Broad	N-H stretch (primary and secondary amine)
2965 - 2850	Strong	C-H stretch (aliphatic)
1590	Medium	N-H bend (primary amine)
1460	Medium	C-H bend (CH ₂ and CH ₃)
1130	Medium	C-N stretch

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
88	Moderate	[M] ⁺ (Molecular Ion)
58	High	[CH ₂ =N ⁺ H-CH ₂ -CH ₃]
44	High	[CH ₂ =N ⁺ H-CH ₃]
30	High	[CH ₂ =NH ₂] ⁺ (Base Peak)

Experimental Protocols

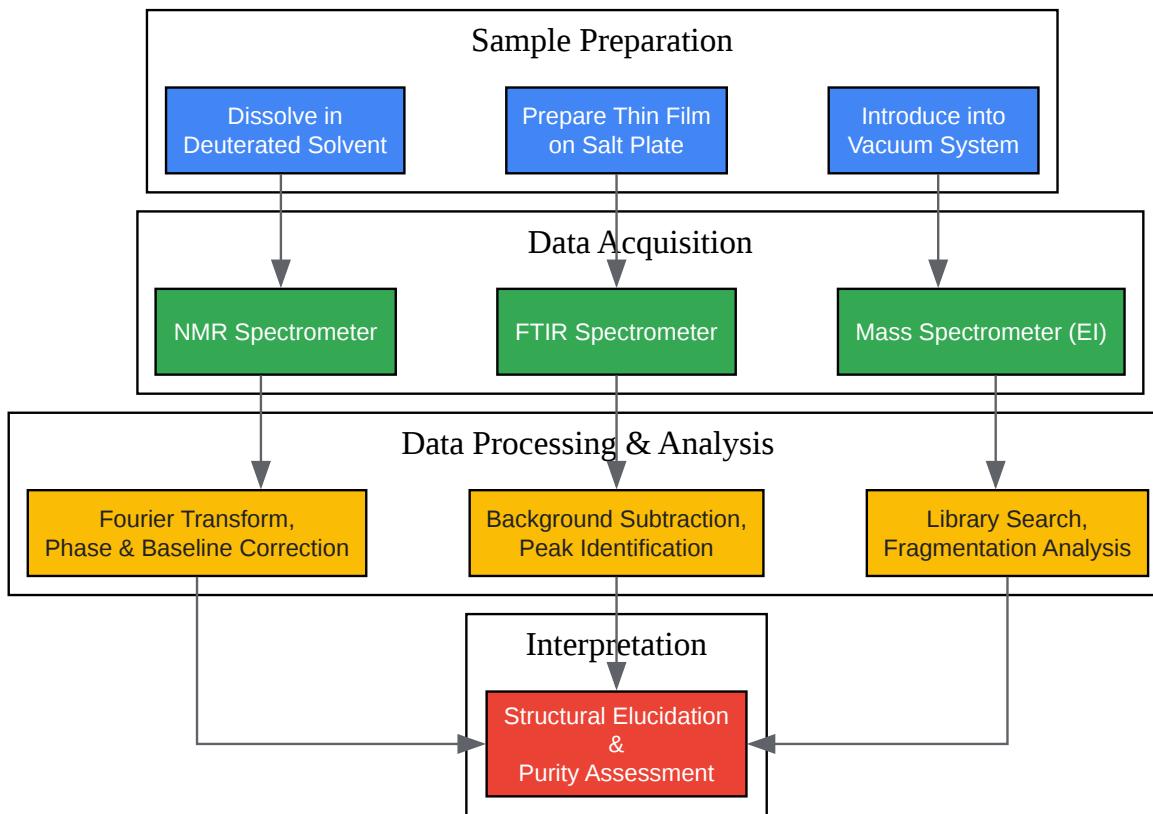
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **N-ethylethylenediamine** (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.6-0.7 mL) directly in a 5 mm NMR tube.^[2] The tube was capped and gently agitated to ensure homogeneity.
- Instrumentation: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

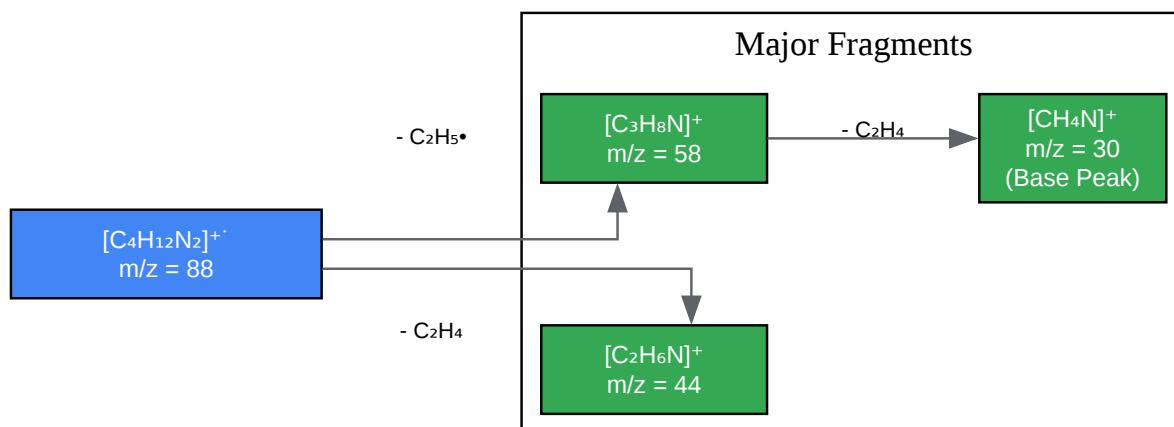
- Data Acquisition:
 - Locking and Shimming: The spectrometer was locked onto the deuterium signal of the CDCl_3 solvent, and the magnetic field homogeneity was optimized through an automated shimming procedure.[2]
 - ^1H NMR: Standard pulse sequences were used to acquire the proton spectrum. Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: A proton-decoupled pulse sequence was used to obtain the carbon spectrum, resulting in singlet peaks for each unique carbon atom. A larger number of scans and a longer relaxation delay were typically required compared to ^1H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.[3]
- Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl_3 (^1H : 7.26 ppm, ^{13}C : 77.16 ppm) or an internal standard (TMS).

Infrared (IR) Spectroscopy


- Sample Preparation: A drop of neat **N-ethylethylenediamine** liquid was placed directly onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt plate was carefully placed on top to create a thin liquid film.[4]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis.
- Data Acquisition: A background spectrum of the clean salt plates was first recorded. The sample was then placed in the instrument's sample holder, and the infrared spectrum was acquired over the mid-IR range (typically 4000-400 cm^{-1}). Multiple scans were co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A small amount of volatile **N-ethylethylenediamine** was introduced into the mass spectrometer via a direct insertion probe or through the injection port of a gas chromatograph (GC-MS).[5]
- Instrumentation: An electron ionization (EI) mass spectrometer was used.
- Ionization: The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]
- Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion was measured by a detector, generating a mass spectrum.


Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the characteristic fragmentation pathway of **N-ethylethylenediamine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Proposed EI fragmentation of **N-ethylethylenediamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Ethylethylenediamine | C4H12N2 | CID 66071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Ethylethylenediamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093853#n-ethylethylenediamine-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com